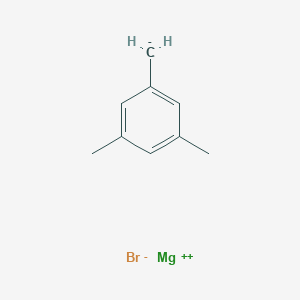

3,5-Dimethylbenzylmagnesium bromide

Description

Properties

IUPAC Name |

magnesium;1-methanidyl-3,5-dimethylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBZRWFVJIASKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[CH2-])C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylbenzylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,5-Dimethylbenzylmagnesium bromide, a Grignard reagent with applications in organic synthesis. The information is intended for professionals in research and development, particularly in the pharmaceutical and chemical industries.

Core Chemical Properties

This compound is an organomagnesium compound that serves as a potent nucleophile and a strong base. Due to its high reactivity, it is typically prepared and used in situ or is commercially available as a solution in an ethereal solvent, most commonly tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). Like other Grignard reagents, it is highly sensitive to protic solvents (such as water and alcohols), oxygen, and carbon dioxide. Therefore, its synthesis and handling require anhydrous and inert atmospheric conditions.

Structure and Identification

-

IUPAC Name: magnesium;1-(bromomethyl)-3,5-dimethylbenzene;bromide[1]

-

Molecular Formula: C₉H₁₁BrMg[1]

-

Synonyms: 3,5-Dimethylbenzyl magnesium bromide, Magnesium, bromo[(3,5-dimethylphenyl)methyl]-[1][2]

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 223.39 g/mol | [1] |

| Physical Form | Typically handled as a solution in an ethereal solvent. | [1] |

| Solubility | Soluble in ethereal solvents like diethyl ether and tetrahydrofuran. | |

| Stability | Highly reactive and unstable in the presence of air and moisture.[3] |

Note: Specific experimental data such as melting point, boiling point, and density for the isolated compound are not available in the public domain.

Synthesis and Handling

The synthesis of this compound follows the general principles of Grignard reagent formation, which involves the reaction of an organohalide with magnesium metal in an anhydrous ether solvent.

General Synthetic Workflow

The diagram below illustrates the typical workflow for the laboratory-scale synthesis of a Grignard reagent like this compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of this compound, adapted from established methods for preparing Grignard reagents. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings

-

3,5-Dimethylbenzyl bromide[4]

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Apparatus:

-

A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

-

Magnetic stirrer and heating mantle.

-

Schlenk line or glovebox for inert atmosphere operations.

Procedure:

-

Preparation: The glassware is rigorously dried in an oven and assembled hot under a stream of inert gas.

-

Magnesium Activation: Magnesium turnings are placed in the flask. A small crystal of iodine can be added to help initiate the reaction. The flask may be gently warmed to sublime the iodine, which helps to activate the magnesium surface.

-

Initiation: A small amount of a solution of 3,5-Dimethylbenzyl bromide in the anhydrous ether solvent is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change, gentle bubbling, or a slight exotherm. Gentle heating or sonication may be required to start the reaction.

-

Addition: Once the reaction has initiated, the remaining solution of 3,5-Dimethylbenzyl bromide is added dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is typically stirred and may be gently heated under reflux for a period to ensure complete consumption of the starting materials.

-

Use: The resulting grey to brownish solution of this compound is then used directly for the subsequent reaction.

Reactivity and Applications

As a strong nucleophile and base, this compound is a versatile reagent in organic synthesis, primarily for the formation of new carbon-carbon bonds.

Nucleophilic Reactivity

The primary mode of reactivity for this compound is nucleophilic attack on electrophilic carbon centers. This is depicted in the general signaling pathway below, where the Grignard reagent attacks a generic carbonyl-containing electrophile.

Applications in Synthesis

While specific applications for this compound are not extensively documented in readily available literature, its reactivity is analogous to other benzylic Grignard reagents. Based on the applications of the closely related 3,5-dimethylphenylmagnesium bromide, potential applications include:

-

Synthesis of Diarylborinic Acids: As a starting material for the synthesis of diarylborinic acids.

-

Cross-Coupling Reactions: To prepare terphenyl derivatives by reacting with biphenylsulfonates in the presence of a nickel catalyst.

Spectroscopic Characterization

No experimental NMR or IR spectra for this compound are available in the public domain. However, one can predict the expected spectral features based on its structure.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the alkyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic, CH₃ and CH₂) | 2975 - 2850 | Stretching |

| C=C (Aromatic) | 1600 and 1475 | Stretching |

| C-H (Aromatic) | 900 - 675 | Out-of-plane bending |

| C-Mg | ~500 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the benzylic methylene protons (CH₂), and the methyl protons (CH₃). The benzylic protons would likely appear as a singlet, significantly shifted upfield compared to the precursor 3,5-dimethylbenzyl bromide, due to the carbanionic character of the benzylic carbon. The aromatic protons would show a characteristic splitting pattern for a 1,3,5-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbons. The benzylic carbon signal would be the most informative, appearing at a very high field (low ppm value) due to its high electron density.

Safety and Handling

Grignard reagents such as this compound are hazardous materials and must be handled with appropriate safety precautions.

-

Pyrophoric and Water-Reactive: These reagents can ignite spontaneously in air, especially if the solvent has evaporated. They react violently with water and other protic sources.

-

Handling: All handling should be done in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.

-

Storage: Store as a solution in a tightly sealed container under an inert atmosphere, typically in a refrigerator designated for flammable reagents.

This guide provides a summary of the available technical information on this compound. Researchers should always consult comprehensive safety data sheets and established laboratory safety protocols before handling this reagent.

References

- 1. This compound | C9H11BrMg | CID 12348358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 111823-36-0 [chemicalbook.com]

- 3. 3,5-DIMETHYLPHENYLMAGNESIUM BROMIDE CAS#: 34696-73-6 [amp.chemicalbook.com]

- 4. 3,5-Dimethylbenzyl bromide, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Elucidation of the Molecular Structure of 3,5-Dimethylbenzylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3,5-Dimethylbenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. This document outlines the fundamental chemical properties, a detailed synthesis protocol, and the spectroscopic data essential for its characterization.

Chemical Identity and Properties

This compound is an organomagnesium halide, commonly known as a Grignard reagent. Its reactivity makes it a valuable tool for forming carbon-carbon bonds in the synthesis of more complex molecules. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrMg | PubChem[1] |

| IUPAC Name | magnesium;1-methanidyl-3,5-dimethylbenzene;bromide | PubChem[1] |

| Molecular Weight | 223.39 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=CC(=C1)[CH2-])C.[Mg+2].[Br-] | PubChem[1] |

| InChI Key | MJBZRWFVJIASKJ-UHFFFAOYSA-M | PubChem[1] |

| CAS Number | 111823-36-0 | ChemicalBook[2] |

Synthesis Protocol

The synthesis of this compound follows the general procedure for the preparation of Grignard reagents from an organohalide and magnesium metal in an ethereal solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Dimethylbenzyl bromide (C₉H₁₁Br)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Anhydrous reaction vessel (e.g., a three-necked flask) equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

Procedure:

-

Preparation: All glassware must be thoroughly dried in an oven to remove any traces of water. The magnesium turnings are placed in the reaction flask.

-

Initiation: A single crystal of iodine is added to the magnesium turnings. The flask is gently warmed under a nitrogen atmosphere until the violet vapor of iodine is observed. This helps to activate the magnesium surface.

-

Reagent Addition: A solution of 3,5-Dimethylbenzyl bromide in the anhydrous ethereal solvent is added dropwise from the dropping funnel to the magnesium turnings.

-

Reaction: The reaction is typically initiated with gentle warming. Once the reaction starts, it is often exothermic and may require cooling to maintain a steady reflux. The reaction mixture will turn cloudy and grey, indicating the formation of the Grignard reagent.

-

Completion: After the addition of the alkyl halide is complete, the reaction mixture is typically refluxed for a period to ensure complete conversion. The resulting solution of this compound is then used in subsequent synthetic steps.

References

An In-Depth Technical Guide to 3,5-Dimethylbenzylmagnesium Bromide for Researchers and Drug Development Professionals

CAS Number: 111823-36-0 Molecular Formula: C₉H₁₁BrMg Synonyms: Magnesium, bromo[(3,5-dimethylphenyl)methyl]-

This technical guide provides a comprehensive overview of 3,5-Dimethylbenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, reactivity, and applications.

Physicochemical Properties

This compound is typically used as a solution in an ethereal solvent, most commonly 2-methyltetrahydrofuran (2-MeTHF) or tetrahydrofuran (THF), at a concentration of approximately 0.25 M. The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 111823-36-0 | [1] |

| Molecular Formula | C₉H₁₁BrMg | [1] |

| Molecular Weight | 223.39 g/mol | [1] |

| Appearance | Commercially available as a solution | N/A |

| Solubility | Soluble in ethereal solvents like THF and 2-MeTHF | N/A |

| InChI | InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | [1] |

| InChIKey | MJBZRWFVJIASKJ-UHFFFAOYSA-M | [1] |

| SMILES | CC1=CC(=CC(=C1)[CH2-])C.[Mg+2].[Br-] | [1] |

Synthesis of this compound

The synthesis of this compound follows the general procedure for the preparation of Grignard reagents, which involves the reaction of an organohalide with magnesium metal in an anhydrous ethereal solvent.

Experimental Protocol:

Materials:

-

3,5-Dimethylbenzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Reaction flask (oven-dried)

-

Condenser (oven-dried)

-

Dropping funnel (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the oven-dried reaction flask, condenser, and dropping funnel. Ensure all joints are well-sealed. The apparatus should be under a positive pressure of an inert gas (nitrogen or argon) to maintain anhydrous conditions.[2]

-

Magnesium Activation: Place the magnesium turnings in the reaction flask. Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere. This helps to activate the magnesium surface. A small crystal of iodine can be added to the magnesium to initiate the reaction.[3][4]

-

Initiation: Add a small portion of a solution of 3,5-dimethylbenzyl bromide in the anhydrous solvent to the magnesium turnings. The reaction is typically initiated by gentle warming or by the addition of an iodine crystal, which will result in the disappearance of the iodine color and the appearance of a cloudy solution, indicating the formation of the Grignard reagent.[3][5]

-

Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of 3,5-dimethylbenzyl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling with a water bath to control the temperature.[4][5]

-

Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux until the magnesium is completely consumed. The resulting solution of this compound is then ready for use.[5]

Titration of the Grignard Reagent:

The concentration of the prepared Grignard reagent solution should be determined by titration before use. A common method involves titration against a known concentration of a protic acid or a solution of iodine.

Reactivity and Applications in Organic Synthesis

This compound is a potent nucleophile and a strong base, characteristic of Grignard reagents. Its reactivity is centered on the carbanionic character of the benzylic carbon, making it a valuable tool for the formation of carbon-carbon bonds.

Nucleophilic Addition to Carbonyls and Epoxides

Like other Grignard reagents, this compound readily adds to the electrophilic carbon of carbonyl compounds (aldehydes, ketones, esters) and epoxides. These reactions are fundamental in the synthesis of more complex molecules, particularly in the construction of secondary and tertiary alcohols.

Cross-Coupling Reactions

A significant application of this compound is in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling.[6] This reaction allows for the formation of a C(sp²)-C(sp³) bond by coupling the Grignard reagent with an aryl, vinyl, or alkyl halide in the presence of a palladium or nickel catalyst. This methodology is instrumental in the synthesis of diarylmethanes and other substituted aromatic compounds, which are common structural motifs in pharmaceuticals.[7][8]

Experimental Protocol for a Generic Kumada Coupling:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, the palladium or nickel catalyst and the appropriate ligand are dissolved in an anhydrous solvent.

-

Reaction Setup: To this catalyst solution, the aryl halide is added, followed by the dropwise addition of the this compound solution at a controlled temperature.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Synthesis of Bioactive Molecules

The diarylmethane scaffold, readily accessible through reactions of this compound, is a key structural component in numerous bioactive molecules and pharmaceuticals.[8] For instance, this structural unit is found in antihistamines, anticancer agents, and vasodilators.[8] The ability to introduce the 3,5-dimethylbenzyl moiety through Grignard-based methodologies provides a versatile route for the synthesis and derivatization of potential drug candidates. A notable example is in the synthesis of intermediates for drugs like Aliskiren, where a Kumada coupling of a Grignard reagent is a key step.[9]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

Caption: Synthesis of this compound.

Caption: Reactivity of this compound.

Caption: Experimental workflow for Kumada coupling.

Safety Information

This compound is a highly reactive and moisture-sensitive compound. It is also flammable. Appropriate safety precautions must be taken during its handling and use.

-

Handling: All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves.

-

Storage: Store as a solution in an airtight container under an inert atmosphere, typically in a refrigerator.

-

Disposal: Unused Grignard reagent should be quenched carefully by slow addition to a stirred, cooled solution of a proton source, such as isopropanol, followed by a dilute acid.

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For specific applications, it is recommended to consult the primary literature.

References

- 1. This compound | C9H11BrMg | CID 12348358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. bohr.winthrop.edu [bohr.winthrop.edu]

- 5. chm.uri.edu [chm.uri.edu]

- 6. Kumada Coupling [organic-chemistry.org]

- 7. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]

- 8. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylbenzylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the known physical and chemical properties of 3,5-dimethylbenzylmagnesium bromide, with a focus on its characteristics in solution, as this is the form in which it is almost exclusively handled and utilized. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the safe and effective use of this reagent.

Chemical Identity and Computed Properties

The fundamental identifiers and computed physical properties for this compound are summarized in the table below. These values are calculated based on the molecular structure and are useful for theoretical considerations and for confirming the identity of the compound through mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrMg | PubChem |

| Molecular Weight | 223.39 g/mol | PubChem |

| CAS Number | 111823-36-0 | PubChem |

| IUPAC Name | magnesium;1-methanidyl-3,5-dimethylbenzene;bromide | PubChem |

| SMILES | CC1=CC(=CC(=C1)[CH2-])C.[Mg+2].[Br-] | PubChem |

| InChI | InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | PubChem |

| Monoisotopic Mass | 221.98945 Da | PubChem |

Physical Properties of Solutions

As this compound is primarily handled as a solution, its physical properties are largely dictated by the solvent. While specific data for solutions of this compound is not widely published, data for the structurally similar Grignard reagent, 3,5-dimethylphenylmagnesium bromide, in a 0.5 M THF solution provides a useful reference point.

| Property | Value (for 0.5 M 3,5-dimethylphenylmagnesium bromide in THF) | Source |

| Appearance | Yellow to brown liquid | ChemicalBook |

| Boiling Point | 65 °C | ChemicalBook |

| Density | 0.950 g/mL at 25 °C | ChemicalBook |

| Flash Point | -17.78 °C (closed cup) | Sigma-Aldrich |

| Solubility | Reacts with water | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Note: These properties are primarily those of the THF solvent and should be treated as approximations for solutions of this compound.

Experimental Protocols

General Synthesis of this compound

The synthesis of Grignard reagents is highly sensitive to moisture and oxygen, requiring the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[4] The following is a generalized protocol for the preparation of this compound based on standard procedures for benzyl Grignard reagents.[5][6]

Materials:

-

Magnesium turnings

-

3,5-Dimethylbenzyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Inert gas supply (Nitrogen or Argon)

-

Dry glassware

Procedure:

-

Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of inert gas.

-

Initiation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel, all under a positive pressure of inert gas. Add a small volume of the anhydrous solvent, followed by a single crystal of iodine.

-

Addition of Precursor: Dissolve the 3,5-dimethylbenzyl bromide in the anhydrous solvent and add it to the addition funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Reaction: Once the reaction has started, add the remaining 3,5-dimethylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and cooling may be necessary to control the rate.

-

Completion: After the addition is complete, the reaction mixture is typically stirred until the magnesium is consumed or the reaction ceases. The resulting solution of this compound is then used directly for subsequent reactions.

Characterization

The concentration of the prepared Grignard reagent solution is typically determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of a standard acid (e.g., HCl) and then back-titrating the excess acid with a standard base (e.g., NaOH).

Reactivity and Side Reactions

The primary reaction of this compound is its nucleophilic addition to a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.[7]

A significant side reaction in the synthesis of benzyl Grignard reagents is the Wurtz coupling reaction .[8][9] This occurs when the newly formed Grignard reagent reacts with the starting benzyl halide, leading to the formation of a dimer.[10] The extent of Wurtz coupling can be minimized by slow addition of the benzyl halide and maintaining a low reaction temperature.[4]

Visualizations

Caption: Synthesis of this compound.

Caption: Wurtz Coupling Side Reaction.

References

- 1. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]

- 2. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

An In-depth Technical Guide to 3,5-Dimethylbenzylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,5-Dimethylbenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. It covers its chemical and physical properties, a detailed experimental protocol for its preparation, and its reaction mechanism.

Core Chemical Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 223.39 g/mol | [1] |

| Molecular Formula | C₉H₁₁BrMg | [1] |

| Appearance | Typically a yellow to brown liquid in solution | [2] |

| Boiling Point | 65 °C (for a 0.5M solution in THF) | [2] |

| Density | 0.950 g/mL at 25 °C (for a 0.5M solution in THF) | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

| Water Solubility | Reacts with water | [2] |

Synthesis: The Grignard Reaction

This compound is synthesized via a Grignard reaction. This reaction involves the reaction of an organohalide (3,5-dimethylbenzyl bromide) with magnesium metal in an aprotic ether solvent.

Experimental Protocol: Preparation of this compound

This protocol outlines the steps for the laboratory synthesis of this compound.

Materials:

-

Magnesium turnings

-

3,5-Dimethylbenzyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Round-bottom flask

-

Condenser

-

Dropping funnel

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas to exclude atmospheric moisture. The setup consists of a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine. The iodine acts as an activator for the magnesium surface.

-

Reagent Addition: A solution of 3,5-dimethylbenzyl bromide in the anhydrous ether solvent is placed in the dropping funnel. A small amount of this solution is added to the magnesium turnings.

-

Reaction Start: The reaction is initiated by gentle heating or by the addition of the iodine crystal. The start of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution.

-

Maintaining the Reaction: Once the reaction has started, the remainder of the 3,5-dimethylbenzyl bromide solution is added dropwise from the funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of this compound is then cooled to room temperature and is ready for use in subsequent reactions.

Reaction Mechanism and Pathway

The formation of a Grignard reagent like this compound involves a single electron transfer (SET) mechanism.

Caption: Synthesis of this compound.

The reaction proceeds on the surface of the magnesium metal. An electron is transferred from the magnesium to the antibonding orbital of the carbon-bromine bond in 3,5-dimethylbenzyl bromide. This results in the formation of a radical anion, which then fragments to form an alkyl radical and a bromide ion. The alkyl radical and the magnesium cation radical then combine to form the organomagnesium compound, this compound.

Handling and Safety

This compound is a reactive and moisture-sensitive compound. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. It is also flammable and should be kept away from ignition sources.

References

An In-depth Technical Guide to the Synthesis Mechanism of 3,5-Dimethylbenzylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism of 3,5-dimethylbenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. The document details the reaction mechanism, experimental protocols, and critical parameters influencing the synthesis, with a focus on maximizing yield and minimizing byproducts.

Core Synthesis Mechanism: A Single Electron Transfer Pathway

The formation of this compound from 3,5-dimethylbenzyl bromide and magnesium metal proceeds through a single electron transfer (SET) mechanism on the surface of the magnesium.[1] This process involves the transfer of an electron from the magnesium metal to the antibonding orbital of the carbon-bromine bond in 3,5-dimethylbenzyl bromide. This initial step leads to the formation of a radical anion, which then fragments to form a benzyl radical and a bromide anion. The benzyl radical subsequently reacts with the magnesium surface to form the Grignard reagent.

The overall reaction can be summarized as follows:

3,5-Dimethylbenzyl Bromide + Mg → this compound

The reaction is highly exothermic and requires careful temperature control.[2] It is imperative to conduct the synthesis under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which leads to their decomposition.[1] The choice of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial for the stabilization of the Grignard reagent.[1]

Key Side Reaction: Wurtz Coupling

A significant side reaction in the synthesis of benzylmagnesium halides is the Wurtz coupling, which leads to the formation of a homocoupled dimer, in this case, 1,2-bis(3,5-dimethylphenyl)ethane.[3][4] This reaction occurs between the formed Grignard reagent and the unreacted benzyl bromide.[5]

This compound + 3,5-Dimethylbenzyl Bromide → 1,2-bis(3,5-dimethylphenyl)ethane + MgBr₂

The extent of Wurtz coupling is influenced by several factors, including the reactivity of the halide, the solvent, the reaction temperature, and the concentration of the benzyl bromide.[3][4][6] Benzyl bromides are particularly prone to this side reaction due to their high reactivity.[3]

Influence of Solvents on Benzyl Grignard Synthesis

The choice of solvent is critical in the synthesis of benzylmagnesium halides, as it significantly impacts the ratio of the desired Grignard reagent to the Wurtz coupling byproduct. Ethereal solvents are necessary to solvate and stabilize the Grignard reagent.[1] Studies on the synthesis of benzylmagnesium chloride have shown that 2-methyltetrahydrofuran (2-MeTHF) can be a superior solvent to the more conventional diethyl ether (Et₂O) and tetrahydrofuran (THF) in suppressing the formation of the Wurtz coupling product.[3]

| Solvent | Grignard Product (%) | Wurtz Coupling Byproduct (%) |

| Diethyl Ether (Et₂O) | 90 | 10 |

| Tetrahydrofuran (THF) | 30 | 70 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | 10 |

Table 1: Effect of solvent on the product distribution in the synthesis of benzylmagnesium chloride. Data adapted from a study on benzyl chloride Grignard reactions.[3]

Detailed Experimental Protocol

The following protocol for the synthesis of this compound is based on established procedures for the preparation of benzylmagnesium halides, with modifications to minimize the Wurtz coupling side reaction.[7][8]

Materials:

-

Magnesium turnings

-

3,5-Dimethylbenzyl bromide

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

-

Iodine crystal (as an initiator)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings in the three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.

-

Solvent Addition: Add anhydrous 2-MeTHF to the flask to cover the magnesium turnings.

-

Initiation: Prepare a solution of 3,5-dimethylbenzyl bromide in anhydrous 2-MeTHF in the dropping funnel. Add a small portion of this solution to the stirred magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and gentle refluxing of the solvent is observed. If the reaction does not start, gentle warming with a heating mantle may be necessary.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining 3,5-dimethylbenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating, which favors the Wurtz coupling reaction. If the reaction becomes too vigorous, cooling with an ice bath may be necessary.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting greyish, cloudy solution is the this compound reagent.

-

Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration before its use in subsequent reactions.

Conclusion

The synthesis of this compound is a well-established organometallic reaction that proceeds via a single electron transfer mechanism. The primary challenge in this synthesis is the suppression of the Wurtz coupling side reaction. By carefully selecting the solvent, such as 2-MeTHF, and controlling the reaction conditions, particularly the temperature and the rate of addition of the benzyl bromide, high yields of the desired Grignard reagent can be achieved. The detailed protocol provided in this guide offers a robust method for the preparation of this valuable synthetic intermediate for applications in research, and drug development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]

An In-Depth Technical Guide to the Synthesis and Properties of 3,5-Dimethylbenzylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethylbenzylmagnesium bromide, a Grignard reagent with significant potential in organic synthesis and drug discovery. While the discovery of this specific organometallic compound is not attributed to a single, seminal publication, its synthesis follows well-established principles of Grignard reagent formation. This document details the necessary precursors, a generalized yet detailed experimental protocol for its preparation, its known chemical and physical properties, and a discussion of its potential applications. The information is presented to be of maximal utility to researchers in chemistry and drug development, with a focus on practical application and safety considerations.

Introduction

Grignard reagents, organomagnesium halides of the general formula R-Mg-X, are among the most versatile and widely used reagents in synthetic organic chemistry. Their discovery by Victor Grignard in 1900 revolutionized the field, providing a powerful method for the formation of carbon-carbon bonds. Benzylic Grignard reagents, such as this compound, are a subclass of these compounds that offer a nucleophilic benzyl carbanion, a valuable synthon for the introduction of the 3,5-dimethylbenzyl moiety into a wide range of molecules. The steric hindrance provided by the two methyl groups on the aromatic ring can influence the stereochemical outcome of reactions and modify the properties of the resulting products, a feature of interest in the design of novel therapeutic agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, 3,5-Dimethylbenzyl bromide, is provided below. This data is essential for handling, reaction setup, and purification procedures.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 3,5-Dimethylbenzyl Bromide |

| CAS Number | 111823-36-0[1] | 27129-86-8 |

| Molecular Formula | C₉H₁₁BrMg[1] | C₉H₁₁Br |

| Molecular Weight | 223.39 g/mol [1] | 199.09 g/mol |

| Appearance | Typically a solution in an ethereal solvent | Powder |

| Melting Point | Not applicable (used in solution) | 37-39 °C |

| Boiling Point | Not applicable (used in solution) | Not available |

| Solubility | Soluble in ethereal solvents like THF and diethyl ether | Soluble in organic solvents |

| Hazards | Flammable, Water-reactive, Corrosive | Corrosive, Lachrymator |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound follows the general procedure for the preparation of Grignard reagents from an organic halide and magnesium metal. The following protocol is a detailed, generalized procedure based on established methods for the synthesis of benzylic Grignard reagents. It is imperative that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture and oxygen.

Materials and Reagents

-

3,5-Dimethylbenzyl bromide (≥97.0%)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Inert gas (Nitrogen or Argon)

Equipment

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Pressure-equalizing dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas inlet and outlet (e.g., bubbler)

-

Heating mantle or oil bath

Experimental Procedure

-

Preparation of Apparatus: All glassware is to be thoroughly cleaned and oven-dried at 120 °C for at least 4 hours and then allowed to cool to room temperature under a stream of inert gas.

-

Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Place magnesium turnings (1.2 equivalents) in the flask.

-

Initiation: Add a small crystal of iodine to the flask. The iodine serves to activate the magnesium surface.

-

Preparation of the Halide Solution: In a separate dry flask, dissolve 3,5-dimethylbenzyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF to a concentration of approximately 0.5-1.0 M.

-

Addition of the Halide: Transfer the 3,5-dimethylbenzyl bromide solution to the dropping funnel. Add a small portion (approximately 10%) of the solution to the magnesium turnings.

-

Initiation of the Reaction: The reaction is typically initiated by gentle warming of the flask. The disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by spontaneous refluxing of the solvent, indicates the initiation of the Grignard reagent formation. If the reaction does not start, sonication or the addition of a small amount of a pre-formed Grignard reagent can be used for initiation.

-

Completion of the Addition: Once the reaction has initiated, add the remaining 3,5-dimethylbenzyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of this compound is typically grayish-brown.

-

Use and Storage: The Grignard reagent is best used immediately. If storage is necessary, it should be kept under an inert atmosphere in a sealed container. The concentration of the Grignard reagent can be determined by titration prior to use in subsequent reactions.

Experimental Workflow and Logic

The synthesis of this compound is a multi-step process that requires careful control of the reaction environment to ensure a successful outcome. The logical flow of the experiment is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Potential Applications in Research and Development

This compound is a versatile nucleophile that can be employed in a variety of carbon-carbon bond-forming reactions. Its potential applications in drug discovery and materials science are significant.

Synthesis of Bioactive Molecules

The introduction of the 3,5-dimethylbenzyl group can be a key step in the synthesis of complex organic molecules with potential biological activity. The lipophilic nature of the dimethylbenzyl moiety can enhance the membrane permeability of drug candidates. Furthermore, the specific substitution pattern can influence the binding affinity and selectivity of a molecule for its biological target.

Cross-Coupling Reactions

Grignard reagents are widely used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings. This compound can serve as the nucleophilic partner in these reactions to form new carbon-carbon bonds with a variety of electrophiles, including aryl, vinyl, and alkyl halides or triflates.

The general scheme for a Kumada cross-coupling reaction involving this compound is presented below.

Caption: Kumada cross-coupling with this compound.

Safety Considerations

The synthesis and handling of this compound require strict adherence to safety protocols.

-

Anhydrous Conditions: The reaction is extremely sensitive to moisture. All reagents and solvents must be scrupulously dried, and the reaction must be carried out under an inert atmosphere.

-

Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. Proper temperature control and slow addition of the halide are crucial to prevent runaway reactions.

-

Flammability: The ethereal solvents used are highly flammable. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Corrosivity: 3,5-Dimethylbenzyl bromide is a corrosive lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Quenching: The reaction should be quenched carefully by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride) in an ice bath.

Conclusion

This compound is a valuable Grignard reagent for the introduction of the sterically hindered and lipophilic 3,5-dimethylbenzyl group. While its discovery is not pinpointed to a specific event, its synthesis is based on well-understood and reliable chemical principles. This guide provides the necessary information for its successful preparation and outlines its potential applications in organic synthesis. The detailed protocol and workflow diagrams serve as a practical resource for researchers aiming to utilize this versatile reagent in their synthetic endeavors. As with all Grignard reagents, careful attention to anhydrous conditions and safety precautions is paramount for successful and safe execution.

References

Reactivity of 3,5-Dimethylbenzylmagnesium Bromide with Protic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 3,5-dimethylbenzylmagnesium bromide, a representative Grignard reagent, with protic solvents. Grignard reagents are powerful nucleophiles and strong bases, making their interaction with acidic protons a critical consideration in synthesis and drug development. Understanding this reactivity is paramount for reaction design, optimization, and ensuring the integrity of moisture-sensitive compounds.

Core Principles of Reactivity

This compound, like all Grignard reagents, is characterized by a highly polarized carbon-magnesium bond. This polarization imparts significant carbanionic character to the benzylic carbon, rendering it an exceptionally strong base.[1][2][3] Consequently, when exposed to protic solvents—molecules containing acidic protons such as water, alcohols, or carboxylic acids—a rapid and typically irreversible acid-base reaction known as protonolysis occurs.[4] This reaction neutralizes the Grignard reagent, yielding the corresponding hydrocarbon, in this case, 3,5-dimethyltoluene.[1]

The general reaction can be summarized as follows:

C₉H₁₁MgBr + R-OH → C₉H₁₂ + R-OMgBr

This reactivity underscores the critical need for anhydrous (dry) conditions when performing reactions where the Grignard reagent is intended to act as a nucleophile.[5][6] The presence of even trace amounts of water or other protic species can significantly reduce the yield of the desired product by consuming the Grignard reagent in this non-productive acid-base reaction.[7]

Quantitative Analysis of Reactivity

The driving force for the protonolysis reaction is the large difference in acidity between the protic solvent and the conjugate acid of the Grignard reagent's carbanion. The equilibrium of this acid-base reaction lies heavily towards the formation of the weaker acid and weaker base.

| Compound | Structure | pKa | Role in Reaction |

| Water | H₂O | 15.7 | Protic Solvent (Acid) |

| Ethanol | CH₃CH₂OH | 16 | Protic Solvent (Acid) |

| 3,5-Dimethylphenol | C₈H₁₀O | ~10.1 | Protic Solvent (Acid) |

| 3,5-Dimethyltoluene | C₉H₁₂ | ~43 (estimated) | Conjugate Acid of Grignard |

As indicated in the table, the conjugate acid of the Grignard reagent, 3,5-dimethyltoluene, is an extremely weak acid (high pKa). This signifies that its conjugate base, the 3,5-dimethylbenzyl carbanion, is an exceptionally strong base. Protic solvents like water and alcohols are orders of magnitude more acidic, ensuring that the proton transfer is thermodynamically highly favorable.

Reaction Mechanism and Logical Flow

The reaction of this compound with a generic protic solvent (H-A) proceeds via a straightforward proton transfer mechanism. The carbanionic carbon of the Grignard reagent acts as a Brønsted-Lowry base, abstracting a proton from the protic solvent.

Caption: Protonolysis of this compound.

Experimental Protocols

While the protonolysis of a Grignard reagent is often an undesirable side reaction, a protocol to quantify this reactivity can be adapted from standard Grignard quenching procedures. The following outlines a general methodology to determine the yield of 3,5-dimethyltoluene upon reaction with a protic solvent.

Objective: To quantify the yield of 3,5-dimethyltoluene from the reaction of this compound with water.

Materials:

-

This compound solution in THF (e.g., 0.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Internal standard (e.g., dodecane)

-

Standard laboratory glassware (oven-dried)

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a precise volume of the this compound solution to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum.

-

Internal Standard Addition: Add a known quantity of an internal standard (e.g., dodecane) to the reaction flask.

-

Protic Solvent Addition: Slowly add a stoichiometric equivalent of deionized water via the dropping funnel to the stirred Grignard solution at 0 °C (ice bath).

-

Reaction Quenching: After the addition is complete and the reaction has stirred for 15 minutes, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the solution to remove the drying agent.

-

Analysis: Analyze the resulting organic solution by GC-FID. The yield of 3,5-dimethyltoluene can be calculated by comparing its peak area to that of the internal standard against a pre-established calibration curve.

Experimental Workflow Diagram:

Caption: Workflow for quantifying Grignard protonolysis.

Implications for Drug Development and Synthesis

The high basicity of Grignard reagents like this compound has significant implications:

-

Substrate Compatibility: Functional groups with acidic protons (e.g., -OH, -NH₂, -COOH, terminal alkynes) are incompatible with Grignard reagents. If these groups are present on the target electrophile, they will react first, consuming the Grignard reagent. In such cases, protecting groups are necessary.

-

Solvent Choice: The reaction solvent must be aprotic and anhydrous. Ethers, such as diethyl ether and tetrahydrofuran (THF), are ideal as they are unreactive and can solvate and stabilize the Grignard reagent.[1]

-

Reaction Quenching: The reactivity with protic solvents is strategically employed in the "workup" phase of a reaction. After the Grignard reagent has reacted with the desired electrophile, a protic solvent (typically a weak acid like aqueous NH₄Cl or dilute HCl) is added to protonate the resulting alkoxide and to destroy any excess Grignard reagent.[3]

References

Theoretical Insights into 3,5-Dimethylbenzylmagnesium Bromide: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grignard reagents are cornerstones of synthetic chemistry, yet their solution behavior is notoriously complex. This technical guide provides a framework for the theoretical and computational investigation of 3,5-dimethylbenzylmagnesium bromide. While direct computational studies on this specific reagent are not extensively published, this document extrapolates from established theoretical work on analogous Grignard reagents to outline the key principles, methodologies, and expected outcomes of such an investigation. We will delve into the structural characterization, the dynamic Schlenk equilibrium, and potential reaction pathways, offering a roadmap for researchers seeking to understand and predict the behavior of this versatile organometallic compound.

Introduction to the Theoretical Study of Grignard Reagents

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate nature of Grignard reagents in solution.[1][2][3] Experimental characterization is often hampered by the dynamic and aggregative nature of these species.[4][5] Theoretical modeling provides a molecular-level understanding of:

-

Structure and Bonding: Predicting the geometry, bond lengths, angles, and electronic structure of the monomeric and dimeric forms of the Grignard reagent.[6][7]

-

The Schlenk Equilibrium: Investigating the equilibrium between the organomagnesium halide (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[2][4][5]

-

Solvation Effects: Understanding the crucial role of solvent molecules, typically ethers like THF or diethyl ether, in coordinating to the magnesium center and influencing the equilibrium and reactivity.[2][5][8]

-

Reaction Mechanisms: Mapping the potential energy surfaces of reactions involving the Grignard reagent, including its formation and subsequent nucleophilic additions, to identify transition states and determine reaction pathways.[1][3][9]

This guide will focus on applying these theoretical principles to the specific case of this compound.

Computational Methodologies

The insights presented in this guide are based on well-established computational protocols for studying Grignard reagents. A typical theoretical investigation would employ the following methodologies:

Density Functional Theory (DFT)

DFT is the most common method for studying Grignard reagents due to its favorable balance of accuracy and computational cost.

-

Functionals: The B3LYP hybrid functional is frequently used for geometry optimizations and energy calculations.[1][3] Other functionals may also be employed depending on the specific properties being investigated.

-

Basis Sets: A split-valence basis set, such as 6-31G(d,p) or larger, is typically used for carbon, hydrogen, and bromine atoms. For magnesium, a basis set with polarization and diffuse functions is recommended to accurately describe the metal center.

-

Solvation Models: Given the profound impact of the solvent on Grignard reagent behavior, solvation must be included in the calculations. This can be achieved through:

-

Implicit Solvation Models: Such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.

-

Explicit Solvation Models: Where a number of solvent molecules are explicitly included in the quantum mechanical calculation to model the first solvation shell around the magnesium center.[2][5] A combination of both models often yields the most accurate results.

-

Ab Initio Molecular Dynamics (AIMD)

AIMD simulations can provide a dynamic picture of the Schlenk equilibrium and the role of solvent exchange, offering deeper insights than static DFT calculations alone.[2][5][8]

Theoretical Data for this compound

The following tables summarize the kind of quantitative data that would be obtained from a DFT study of this compound, based on typical values for similar Grignard reagents.

Table 1: Calculated Structural Parameters of Monomeric this compound-Disolvated with THF

| Parameter | Value |

| Bond Lengths (Å) | |

| Mg-C | ~2.15 |

| Mg-Br | ~2.48 |

| Mg-O (THF) | ~2.05 |

| **Bond Angles (°) ** | |

| C-Mg-Br | ~125 |

| O-Mg-O | ~95 |

| C-Mg-O | ~110 |

| Mulliken Charges (a.u.) | |

| Mg | +0.65 |

| C (benzylic) | -0.55 |

| Br | -0.40 |

Table 2: Relative Energies of Species in the Schlenk Equilibrium

| Species | Relative Free Energy (kcal/mol) |

| 2 (3,5-Me₂C₆H₃CH₂MgBr)·(THF)₂ | 0.0 (Reference) |

| (3,5-Me₂C₆H₃CH₂)₂Mg·(THF)₂ + MgBr₂·(THF)₂ | -2 to -5 |

| Dimeric Bridged Species | Variable, often slightly more stable |

Visualizing Theoretical Concepts

Graphviz diagrams are provided to illustrate key theoretical concepts related to this compound.

Caption: The Schlenk Equilibrium for this compound.

Caption: A simplified radical mechanism for the formation of this compound.

Experimental Protocols for Computational Studies

Geometry Optimization and Frequency Analysis

-

Input Structure Generation: Build the initial 3D structure of this compound, including two explicit THF solvent molecules coordinated to the magnesium atom.

-

DFT Calculation: Perform a geometry optimization using the B3LYP functional with a 6-31G(d,p) basis set. Include an implicit solvation model (PCM) for bulk solvent effects (diethyl ether or THF).

-

Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

Schlenk Equilibrium Investigation

-

Optimize All Species: Perform geometry optimizations and frequency calculations for all species involved in the Schlenk equilibrium: the solvated monomer (RMgBr), the solvated diorganomagnesium (R₂Mg), the solvated magnesium dihalide (MgBr₂), and potential dimeric structures.

-

Calculate Relative Energies: Determine the relative Gibbs free energies of the different species to predict the position of the equilibrium.

Reaction Pathway Analysis

-

Identify Reactants and Products: Define the starting materials (e.g., this compound and a carbonyl compound) and the final product.

-

Locate Transition State (TS): Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization) to find the saddle point on the potential energy surface connecting reactants and products.

-

Verify Transition State: A frequency calculation on the TS geometry should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the located transition state connects the desired reactants and products.

Conclusion

Theoretical studies provide a powerful lens through which to view the complex world of Grignard reagents. By applying established computational methodologies, researchers can gain a detailed understanding of the structure, dynamics, and reactivity of this compound. This knowledge is invaluable for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways in the field of drug development and beyond. The framework presented here serves as a starting point for such in-silico investigations, paving the way for more rational and efficient use of this important class of organometallic compounds.

References

- 1. A computational study on addition of Grignard reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. The subtle effect of dispersion forces on the shapes of molecules: benzyl magnesium bromide. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. Multi-centre bonding in the Grignard Reagent - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating the Synthesis and Reactivity of 3,5-Dimethylbenzylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzylmagnesium bromide is a Grignard reagent that holds potential as a valuable intermediate in organic synthesis, particularly for the introduction of the 3,5-dimethylbenzyl moiety into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of its synthesis, expected reactivity, and potential applications. Due to a notable scarcity of specific literature on this particular Grignard reagent, this document leverages established principles of organometallic chemistry to infer detailed experimental protocols, predict reaction outcomes, and present illustrative quantitative data. The guide also includes visualizations of key processes to aid in the understanding of its chemical behavior.

Introduction

Grignard reagents are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds. Their utility stems from the umpolung (reversal of polarity) of the carbon atom, transforming it from an electrophilic center in the parent alkyl/aryl halide to a nucleophilic one in the organomagnesium compound. This compound, the Grignard reagent derived from 3,5-dimethylbenzyl bromide, offers the potential to introduce a sterically hindered and electronically distinct benzyl group. The presence of two methyl groups on the aromatic ring can influence the electronic and steric environment of the benzylic carbon, potentially leading to unique reactivity and selectivity in its reactions. This guide aims to provide a thorough, albeit inferred, technical overview for researchers interested in utilizing this reagent.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 111823-36-0 | [1][2] |

| Molecular Formula | C₉H₁₁BrMg | [1] |

| Molecular Weight | 223.39 g/mol | [1] |

| Appearance | Expected to be a solution, typically in THF or diethyl ether, with a color ranging from colorless to brown. | Inferred |

| Solubility | Soluble in ethereal solvents like diethyl ether and tetrahydrofuran (THF). Reacts with protic solvents. | Inferred |

Synthesis of this compound

The synthesis of this compound follows the general procedure for Grignard reagent formation: the reaction of an organohalide with magnesium metal in an anhydrous ethereal solvent.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization.

Materials:

-

3,5-Dimethylbenzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas to exclude moisture.

-

Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask under a vacuum and then cool it under an inert atmosphere. Add a small crystal of iodine.

-

Initiation: Add a small portion of the anhydrous ether/THF to the magnesium turnings. Prepare a solution of 3,5-dimethylbenzyl bromide in the anhydrous solvent in the dropping funnel. Add a small amount of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Formation: Once the reaction has started, add the remaining 3,5-dimethylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting solution of this compound should be used immediately for subsequent reactions.

Reactivity and Expected Products

As a typical Grignard reagent, this compound is expected to be a strong nucleophile and a strong base. Its reactivity is centered on the nucleophilic attack of the benzylic carbon on various electrophilic centers.

Caption: General reaction workflow for this compound.

Reactions with Carbonyl Compounds

-

Aldehydes and Ketones: Reaction with aldehydes will yield secondary alcohols, while ketones will produce tertiary alcohols.

-

Esters: The reaction with esters is expected to proceed via a double addition to yield tertiary alcohols, with the 3,5-dimethylbenzyl group being added twice.

-

Carbon Dioxide: Carboxylation with CO₂ followed by an acidic workup will produce 2-(3,5-dimethylphenyl)acetic acid.

Illustrative Reaction Yields

The following table presents illustrative yields for the reaction of this compound with various electrophiles, based on typical outcomes for similar Grignard reactions.

| Electrophile | Product | Illustrative Yield (%) |

| Formaldehyde | 2-(3,5-Dimethylphenyl)ethanol | 75-85 |

| Acetaldehyde | 1-(3,5-Dimethylphenyl)propan-2-ol | 70-80 |

| Acetone | 2-(3,5-Dimethylphenyl)-1-methylpropan-2-ol | 65-75 |

| Ethyl acetate | 2-(3,5-Dimethylphenyl)-1,1-bis(3,5-dimethylbenzyl)ethanol | 50-60 |

| Carbon Dioxide | 2-(3,5-Dimethylphenyl)acetic acid | 80-90 |

Note: These are estimated yields and actual results may vary.

Illustrative Spectroscopic Data

The following table provides expected ¹H NMR chemical shifts for a representative product, 1-(3,5-dimethylphenyl)propan-2-ol.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 6.8 - 7.1 | m |

| -CH -OH | 4.0 - 4.2 | m |

| -CH₂ -Ar | 2.7 - 2.9 | d |

| Ar-CH₃ | 2.3 | s |

| -CH(OH )- | 1.5 - 2.5 (broad) | s |

| -CH(OH)-CH₃ | 1.2 - 1.3 | d |

Note: These are estimated chemical shifts and will be dependent on the solvent and other experimental conditions.

Potential Applications in Drug Development and Organic Synthesis

The 3,5-dimethylbenzyl moiety can be found in various biologically active molecules and pharmaceutical intermediates. The corresponding Grignard reagent would therefore be a valuable tool for the synthesis of such compounds. The steric hindrance provided by the two methyl groups could also be exploited to achieve diastereoselectivity in reactions with chiral electrophiles.

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dimethylbenzylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dimethylbenzylmagnesium bromide, a Grignard reagent utilized in organic synthesis. The following sections detail the compound's properties, safe handling and storage procedures, emergency protocols, and a representative experimental workflow for its preparation.

Compound Identification and Properties

This compound is an organomagnesium compound that is highly reactive and sensitive to moisture and air. It is typically used as a solution in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrMg | --INVALID-LINK-- |

| Molecular Weight | 223.39 g/mol | --INVALID-LINK-- |

| CAS Number | 111823-36-0 | --INVALID-LINK-- |

| Appearance | Typically a solution, can be a solid | General Knowledge |

| Solubility | Soluble in ethereal solvents (THF, diethyl ether) | General Knowledge |

| Reactivity | Reacts violently with water, protic solvents, and atmospheric oxygen and carbon dioxide. |

Safety and Handling

The primary hazards associated with this compound are its high reactivity, flammability, and corrosivity. As a Grignard reagent, it is a potent nucleophile and a strong base.

Table 2: Hazard Information for this compound and Similar Grignard Reagents

| Hazard | Description | Precautionary Measures |

| Flammability | Highly flammable liquid and vapor. The solvent (typically THF or diethyl ether) is also highly flammable. | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably a fume hood. Ground/bond container and receiving equipment. Use explosion-proof electrical equipment.[1] |

| Water Reactivity | Reacts violently with water and moisture to release flammable gases (ethane from the solvent and 1,3,5-trimethylbenzene from the reagent). | Handle under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware and solvents are scrupulously dry.[1] |

| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[1] |

| Health Hazards | Harmful if swallowed. May cause respiratory irritation. | Avoid inhalation of vapors. Do not ingest. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention. |

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are essential. Inspect gloves for any signs of degradation before use.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Storage and Handling Procedures

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1] Keep away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents. Store in a flammable liquids cabinet.

-

Handling: All manipulations of this compound should be carried out using standard air- and moisture-sensitive techniques (e.g., Schlenk line or glovebox).[2] Use oven-dried glassware and anhydrous solvents. Transfer the reagent using a syringe or cannula under a positive pressure of inert gas.

Spill and Emergency Procedures

-

Spill: In the event of a small spill within a fume hood, it can be absorbed with an inert material such as dry sand or vermiculite. Do not use water or combustible materials. For larger spills, evacuate the area and contact emergency services.[1]

-

Fire: Use a Class D fire extinguisher (for flammable metals) or dry powder (e.g., soda ash, dry sand). DO NOT USE WATER, FOAM, OR CARBON DIOXIDE , as they will react violently with the Grignard reagent.[3]

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Experimental Protocols

The following is a general, representative protocol for the synthesis of an aryl Grignard reagent, adapted for the preparation of this compound.

Synthesis of this compound

Materials:

-

Magnesium turnings

-

3,5-Dimethylbenzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with a bubbler

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask with a heat gun under a vacuum to further remove any adsorbed water, then refill with inert gas.

-

Initiation: Add a small crystal of iodine to the flask. The purple color of the iodine will disappear upon reaction with the magnesium, indicating an activated surface.[4]

-

Reagent Addition: Dissolve 3,5-Dimethylbenzyl bromide in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings.

-

Reaction Initiation: The reaction is typically initiated by gentle warming or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[4] The reaction is exothermic, and the solvent may begin to reflux.

-

Controlled Addition: Once the reaction has started, add the remaining 3,5-Dimethylbenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, this compound in THF.

Quenching of Residual Grignard Reagent

Unused Grignard reagents must be quenched safely before disposal.

Procedure:

-

Cooling: Cool the reaction flask containing the Grignard reagent in an ice bath.

-

Slow Addition of Quenching Agent: While stirring, slowly and carefully add a less reactive protic solvent, such as isopropanol, dropwise.[5]

-

Hydrolysis: Once the initial vigorous reaction has subsided, slowly add a 1:1 mixture of isopropanol and water.[5]

-

Final Quench: Finally, slowly add water to quench any remaining reactive species.[5]

-

Neutralization: Neutralize the resulting mixture with a dilute acid (e.g., 1 M HCl) before disposal according to institutional guidelines.[6]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the logical relationships for its safe handling.

Caption: Synthesis workflow for this compound.

Caption: Safe handling and emergency procedures overview.

References

- 1. faculty.fgcu.edu [faculty.fgcu.edu]

- 2. artscimedia.case.edu [artscimedia.case.edu]

- 3. fishersci.com [fishersci.com]

- 4. organic chemistry - Preparation of an aromatic Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. kgroup.du.edu [kgroup.du.edu]

An In-Depth Technical Guide to the Stability and Storage of 3,5-Dimethylbenzylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3,5-Dimethylbenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. Understanding the factors that influence its stability is paramount for ensuring reaction efficiency, reproducibility, and safety in research and drug development settings. This document outlines the key degradation pathways, recommended handling procedures, and analytical methods for assessing the reagent's quality over time.

Core Concepts in Grignard Reagent Stability